![molecular formula C18H18N4O2S3 B2482946 5-methyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide CAS No. 946206-43-5](/img/structure/B2482946.png)
5-methyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds related to the given molecule often involves complex reactions including cyclization, sulfonation, and the incorporation of various functional groups to achieve the desired structure. For instance, a related process involves the synthesis of sulfonamides incorporating thiophene moieties via Suzuki cross-coupling reactions, indicating the use of palladium catalysis to forge carbon-sulfur bonds crucial for constructing the thiophene scaffold (Noreen et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of several key functional groups: sulfonamide, thiophene, and triazole rings. These groups contribute to the molecule's binding properties and interactions. X-ray crystallography and computational methods like DFT calculations can provide insights into the geometry, electronic structure, and interaction potential of the molecule with various biological targets or materials. A study by Leitāns et al. (2013) on related sulfonamide structures highlighted how these functional groups interact with the active sites of enzymes, offering a foundation for understanding the molecular interactions at play (Leitāns et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving compounds with such structural complexity often include nucleophilic substitution, addition reactions, and cyclization. The presence of a sulfonamide group can lead to reactions with electrophiles or act as a leaving group under certain conditions. The thiophene and triazole rings offer sites for substitution reactions, potentially leading to the formation of various derivatives with altered chemical and physical properties. Research by Filimonov et al. (2017) on similar compounds illustrates the reactivity of cyanothioacetamides and sulfonyl azides under diazo transfer conditions, indicating the synthetic versatility of these molecules (Filimonov et al., 2017).
Applications De Recherche Scientifique
Synthesis and Biological Applications :
- A study by El-Sherief et al. (2011) discusses the synthesis of novel 5-amino(1,3)thiazolo(3,2-b)(1,2,4)triazoles. The paper highlights the synthetic pathways that might be relevant for compounds like the one .
- Hafez et al. (2017) synthesized a series of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives, demonstrating their potential as antitumor and antibacterial agents. This indicates the possible biomedical applications of similar compounds.
- Research by Prugh et al. (1991) on thieno[2,3-b]thiophene-2-sulfonamides and thieno[3,2-b]thiophene-2-sulfonamides explores their activity as ocular hypotensive agents, relevant for glaucoma treatment.
Chemical Properties and Synthesis Techniques :
- Katritzky et al. (2000) focus on a novel one-step synthesis of thiazolo[3,2-b]1,2,4-triazoles, which are structurally related to the compound of interest and may share similar synthetic pathways.
- The work of Ceylan et al. (2014) on synthesizing new hybrid molecules containing azole moieties provides insights into the chemical behavior and potential applications of such compounds.
Potential Pharmacological Applications :
- Sahin et al. (2012) investigate azole derivatives, including their synthesis and antimicrobial activity, suggesting potential pharmacological uses for similar compounds.
Cytotoxicity and Anticancer Properties :
- A study by Arsenyan et al. (2016) on the cytotoxicity of aminomethylselenopheno[3,2-b]thiophene sulfonamides against various cancer cell lines may offer parallels for the assessment of related compounds.
Antileishmanial Activity :
- Süleymanoğlu et al. (2017) conducted an antileishmanial activity study on 4-amino-1,2,4-triazole derivatives, indicating the potential of similar compounds in treating parasitic infections.
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibitTaq polymerase and telomerase , which are essential enzymes for DNA replication and cell division.
Mode of Action
It is suggested that it may triggercaspase activation by a possible oxidative mechanism . Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis).
Biochemical Pathways
The compound appears to affect the ERK2 (Extracellular Signal Regulated Kinase 2) protein pathway . It inhibits ERKs phosphorylation, a process crucial for many cellular functions, including cell proliferation and differentiation .
Pharmacokinetics
Similar compounds have shownanti-inflammatory and analgesic activities , suggesting they are absorbed and distributed in the body to exert their effects.
Result of Action
It is suggested that it may down-regulate erk2 protein , potentially leading to changes in cell proliferation and differentiation.
Propriétés
IUPAC Name |
5-methyl-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S3/c1-12-5-3-4-6-15(12)17-20-18-22(21-17)14(11-25-18)9-10-19-27(23,24)16-8-7-13(2)26-16/h3-8,11,19H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZWTKNNDSGIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


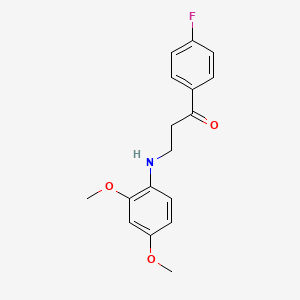
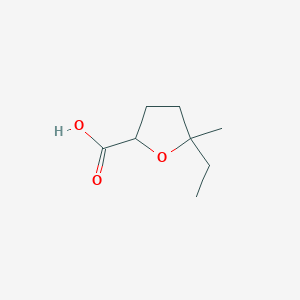

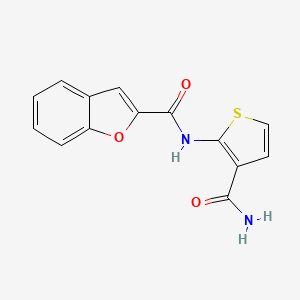
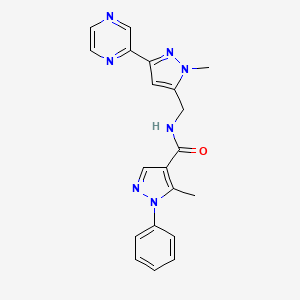
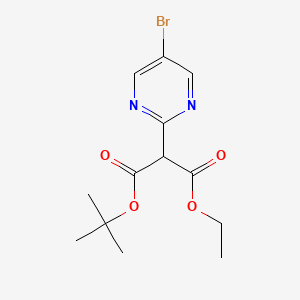
![(E)-N-(benzo[d]thiazol-2-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide](/img/structure/B2482873.png)
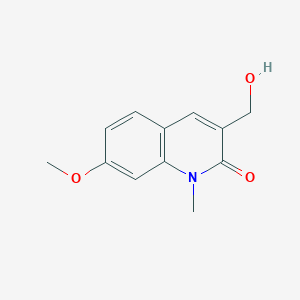
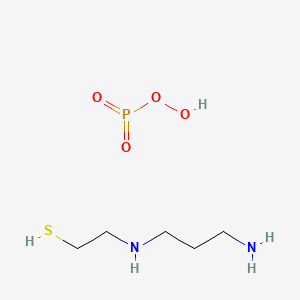
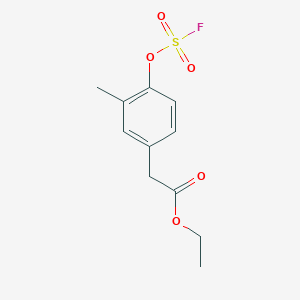
![1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid](/img/structure/B2482879.png)
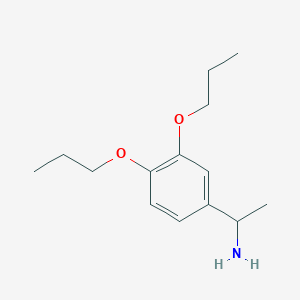
![3-(2,4-difluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482881.png)